molecular formula C8H7F3IN B13110309 2-Iodo-4-(2,2,2-trifluoroethyl)aniline

2-Iodo-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13110309
M. Wt: 301.05 g/mol
InChI Key: XRXJAWSQBJKHGZ-UHFFFAOYSA-N
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Description

2-Iodo-4-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring an iodine substituent at the 2-position and a 2,2,2-trifluoroethyl group at the 4-position of the aromatic ring. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom facilitates cross-coupling reactions, enabling further functionalization .

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

2-iodo-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-7(13)6(12)3-5/h1-3H,4,13H2

InChI Key

XRXJAWSQBJKHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with palladium catalysts can produce biaryl compounds, while oxidation reactions can yield nitro derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics, particularly the presence of the trifluoroethyl group, enhance its biological activity and selectivity. Research indicates its potential in developing drugs targeting neurological disorders due to its ability to interact with specific biological pathways.

Case Study: Neuropharmacology

In a study examining the effects of 2-Iodo-4-(2,2,2-trifluoroethyl)aniline derivatives on neuronal cells, it was found that certain modifications increased neuroprotective effects against oxidative stress, suggesting a pathway for new therapeutic agents in treating neurodegenerative diseases.

Agricultural Chemicals

The compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. Its efficacy is attributed to the trifluoroethyl group, which enhances the lipophilicity and bioavailability of active ingredients.

Case Study: Pesticide Efficacy

Research demonstrated that formulations containing 2-Iodo-4-(2,2,2-trifluoroethyl)aniline showed improved pest control compared to traditional formulations. This was attributed to better absorption and retention in plant tissues.

Material Science

In material science, 2-Iodo-4-(2,2,2-trifluoroethyl)aniline is significant for developing advanced materials such as polymers and coatings. Its thermal and chemical resistance makes it suitable for industrial applications where durability is critical.

Data Table: Properties of Materials Incorporating 2-Iodo-4-(2,2,2-trifluoroethyl)aniline

PropertyValue
Thermal StabilityUp to 300 °C
Chemical ResistanceExcellent
Mechanical StrengthHigh
ApplicationCoatings, Polymers

Fluorinated Compounds Research

The compound plays a vital role in synthesizing fluorinated compounds used in various applications including refrigerants and specialty solvents. The incorporation of fluorine atoms enhances the performance characteristics of these compounds.

Case Study: Synthesis of Fluorinated Solvents

A recent study highlighted the efficiency of using 2-Iodo-4-(2,2,2-trifluoroethyl)aniline in synthesizing novel fluorinated solvents that exhibit lower global warming potential compared to traditional solvents.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related halogenated anilines to highlight differences in substituent effects, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Properties
2-Iodo-4-(2,2,2-trifluoroethyl)aniline C₈H₇F₃IN (estimated) 301.03 (estimated) I (2-), -CH₂CF₃ (4-) N/A Pharmaceutical intermediates, agrochemical precursors
2-Iodo-4-(trifluoromethyl)aniline C₇H₅F₃IN 287.02 I (2-), -CF₃ (4-) 163444-17-5 Cross-coupling reactions, Suzuki-Miyaura couplings
4-Fluoro-2-iodoaniline C₆H₅FIN 237.01 I (2-), F (4-) 61272-76-2 Nucleophilic substitutions, drug intermediates
2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₁F₃INO₂ 369.10 I (2-), -CF₃ (4-), -OCH₂CH₂OCH₃ (5-) N/A Boronylation reactions, advanced material synthesis
2-Iodo-4-nitro-N-(trifluoroacetyl)aniline C₈H₄F₃INO₃ 361.02 I (2-), -NO₂ (4-), -COCF₃ (N-substituent) N/A Crystal engineering, halogen-bonded frameworks

Key Differences and Implications

Substituent Electronic Effects: The trifluoroethyl group (-CH₂CF₃) in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF₃) group in 2-Iodo-4-(trifluoromethyl)aniline. This difference influences reactivity in aromatic substitution and coupling reactions . The nitro (-NO₂) group in 2-Iodo-4-nitro-N-(trifluoroacetyl)aniline significantly increases electrophilicity, enabling participation in halogen-bonding interactions, as observed in its crystal structure .

Steric and Solubility Properties :

  • The methoxyethoxy substituent in 2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline enhances solubility in polar solvents, making it advantageous for palladium-catalyzed borylation reactions .
  • The smaller fluoro substituent in 4-Fluoro-2-iodoaniline reduces steric hindrance, favoring nucleophilic aromatic substitution over bulkier analogs .

Synthetic Utility :

  • 2-Iodo-4-(trifluoromethyl)aniline is widely used in Suzuki-Miyaura couplings due to the stability of the trifluoromethyl group under reaction conditions .
  • The target compound’s trifluoroethyl group may offer improved metabolic stability in bioactive molecules compared to trifluoromethyl analogs, as seen in acaricidal phenylpiperazine derivatives .

Physical Properties :

  • The iodo-nitro interactions in 2-Iodo-4-nitro-N-(trifluoroacetyl)aniline form robust crystalline networks, whereas the trifluoroethyl group in the target compound likely promotes hydrophobic interactions in solution .

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